
1-Iodopropane-1,4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodopropane-1,4, also known as n-Propyl iodide, is a colorless, flammable chemical compound with the chemical formula C₃H₇I. It is commonly used in organic synthesis and various industrial applications. This compound is notable for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 1-Iodopropane-1,4 can be synthesized by heating n-propyl alcohol with iodine and phosphorus. The reaction typically involves mixing red phosphorus with n-propyl alcohol and heating the mixture to around 80°C. Iodine is then added, and the temperature is maintained at 85-95°C for about 2 hours. The product is then distilled under reduced pressure to avoid decomposition .
Industrial Production Methods: In industrial settings, this compound is produced through similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often dried with magnesium sulfate or silica gel and stored under nitrogen to prevent degradation .
化学反应分析
Types of Reactions: 1-Iodopropane-1,4 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to n-propyl alcohol.
Oxidation Reactions: It can be oxidized to form different products depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium salts of pyrrole, which react with this compound to form 1-n-propylpyrrole.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used to reduce this compound to n-propyl alcohol.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize this compound to various products.
Major Products:
1-n-Propylpyrrole: Formed from nucleophilic substitution with pyrrole.
n-Propyl Alcohol: Formed from reduction reactions.
Various Oxidized Products: Depending on the oxidizing agent used
科学研究应用
1-Iodopropane-1,4 has a wide range of applications in scientific research:
Chemistry: Used as an alkylating agent in organic synthesis and as a model compound for vibrational studies.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
作用机制
The mechanism of action of 1-Iodopropane-1,4 involves its reactivity as an alkylating agent. The iodine atom in the molecule is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, where it transfers its alkyl group to other molecules. The molecular targets and pathways involved depend on the specific reactions and applications .
相似化合物的比较
Ethyl Iodide (C₂H₅I): Similar in structure but with one less carbon atom.
Isopropyl Iodide (C₃H₇I): An isomer of 1-Iodopropane-1,4 with a different arrangement of atoms.
Butyl Iodide (C₄H₉I): Contains one more carbon atom than this compound
Uniqueness: this compound is unique due to its specific reactivity and applications. Its ability to act as an alkylating agent and its use in the synthesis of various compounds make it a valuable chemical in both research and industrial settings .
属性
CAS 编号 |
1219804-45-1 |
|---|---|
分子式 |
C3H7I |
分子量 |
174.018 |
IUPAC 名称 |
1,1,2,2-tetradeuterio-1-iodopropane |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 |
InChI 键 |
PVWOIHVRPOBWPI-RRVWJQJTSA-N |
SMILES |
CCCI |
同义词 |
1-Iodopropane-1,4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


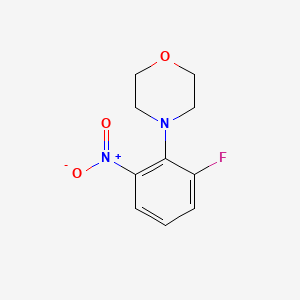
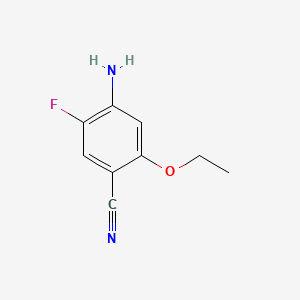
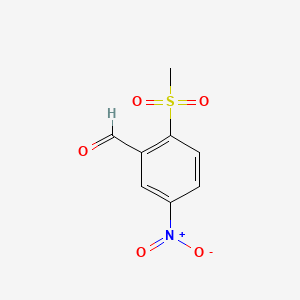

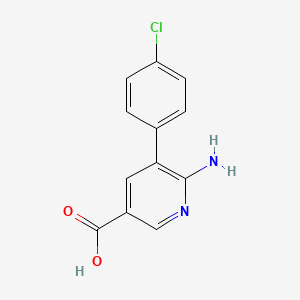
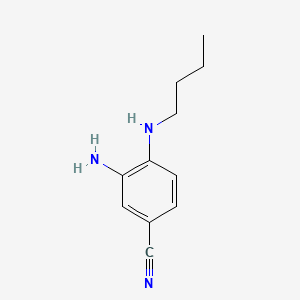

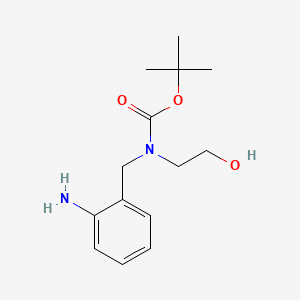
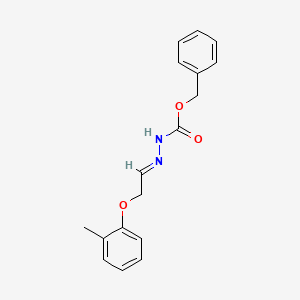
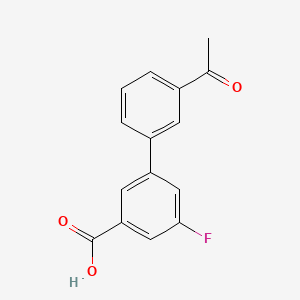
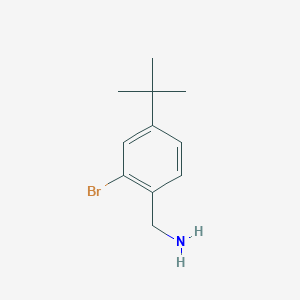
![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)
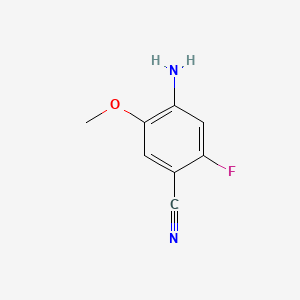
![6-Methoxy-1H-pyrazolo[4,3-C]pyridine](/img/structure/B581789.png)
